Europetin

Antiplasmodial Malaria Structure-Activity Relationship

Generic flavonoids confound antiplasmodial structure-activity studies. Europetin solves this by providing a validated negative control where a single 7-O-methylation abolishes activity, enabling researchers to isolate methylation-dependent effects. • Antiplasmodial inactive: IC50 > 50 µM (vs. myricetin IC50 5.9 µM) against P. falciparum NF54. • Structurally defined monomethoxyflavone; ideal for hydroxylation/methylation SAR studies. • Supplied with COA, HPLC, and MS documentation; global ambient shipping available.

Molecular Formula C16H12O8
Molecular Weight 332.26
CAS No. 16280-27-6
Cat. No. B600396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropetin
CAS16280-27-6
Synonyms3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Molecular FormulaC16H12O8
Molecular Weight332.26
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
InChIInChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Europetin: 7-O-Methylated Flavonol Overview


Europetin (CAS 16280-27-6), also known as 7-O-methylmyricetin or myricetin 7-methyl ether, is an O-methylated flavonol with the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol [1]. It is a naturally occurring phytochemical, structurally characterized as 3,5,3',4',5'-pentahydroxy-7-methoxyflavone, and can be isolated from various plant sources including Citrus aurantifolia peels and Plumbago europaea leaves [2]. Europetin is classified as a monomethoxyflavone, distinguished from its parent compound myricetin by the substitution of a methoxy group at the 7-position hydroxyl [3]. This specific methylation pattern is critical for its distinct biochemical profile, which includes antioxidant, enzyme inhibitory, and cytotoxic properties, making it a compound of interest for procurement in specialized research contexts.

7-O-methylated flavonol natural product; distinct from parent myricetin
Isolated from Citrus aurantifolia and Plumbago europaea; phytochemical research context
Supports antioxidant, enzyme inhibition, and cytotoxicity assay interpretation

Europetin: Why Substitution Fails


Substituting Europetin with a generic flavonol such as myricetin or quercetin is scientifically invalid for critical research applications. The 7-O-methylation in Europetin profoundly alters its hydrogen bonding capacity, lipophilicity, and metabolic stability compared to its parent aglycone, myricetin [1]. Quantitative evidence demonstrates that this single methoxy substitution results in a stark loss of antiplasmodial activity, where Europetin is inactive (IC50 > 50 µM) while myricetin is highly potent (IC50 = 5.9 µM) [2]. Furthermore, in antioxidant assays, the glycosylated form of Europetin (europetin 3-O-rhamnoside) exhibits a distinct and quantifiable potency profile compared to quercetin and myricetin glycosides, with differential effects on DPPH, superoxide, and lipid peroxidation pathways [3]. Even within its own class, the methylation pattern is a critical determinant of activity; 7-O-methylmearnsitrin, a structurally similar compound, shows very weak antioxidant effects, while Europetin glycosides demonstrate robust activity exceeding that of ascorbic acid and α-tocopherol [4]. These data underscore that procurement and experimental design must be compound-specific; generic substitution with an in-class alternative will yield non-reproducible results and fundamentally different biological outcomes.

Europetin
7-O-methylation alters H-bonding, lipophilicity, and metabolic stability
Myricetin / Quercetin
Parent aglycones lack methoxy group; reported antiplasmodial and antioxidant profile diverges significantly
Europetin 3-O-rhamnoside
Strong DPPH and superoxide scavenging; weak lipid peroxidation inhibition
Quercetin / Myricetin glycosides
Lipid peroxidation inhibition may be higher; radical scavenging hierarchy may not transfer
Europetin glycosides
Potent α-glucosidase/α-amylase inhibition; structure-dependent enzyme profile
Myrigalone G / Phloretin
Enzyme inhibition potency may differ sharply; in-class substitution can alter assay outcomes

Europetin: Head-to-Head Comparative Data


Inactive Against P. falciparum vs. Myricetin

In a direct, head-to-head in vitro comparison against the Plasmodium falciparum NF54 strain, Europetin demonstrated a complete lack of antiplasmodial activity with an IC50 greater than 50 μM [1]. This is in stark contrast to its co-isolated structural analogs: myricetin was highly effective with an IC50 of 5.9 μM, and luteolin was even more potent with an IC50 of 3.4 μM [1]. The most active compound in the study, limonin, exhibited an IC50 of 0.2 μM [1]. This data provides a clear, negative differentiation for Europetin, establishing it as an inactive control or a compound of interest for studying the structural determinants of antiplasmodial activity loss.

Antiplasmodial Activity
Head-to-head
Europetin IC50 >50 μM
Myricetin IC50 5.9 μM
Luteolin IC50 3.4 μM
Supports structure-activity loss interpretation; inactivity may serve as negative control context
P. falciparum NF54 strain; reported in vitro comparison
Antiplasmodial Malaria Structure-Activity Relationship

Superior DPPH Scavenging vs. Quercetin

A direct, cross-study comparable analysis of DPPH radical-scavenging activity revealed a clear potency hierarchy among flavonol glycosides. Europetin 3-O-rhamnoside (IC50 = 3.2 μM) demonstrated superior activity compared to both quercetin 3-rhamnoside (IC50 = 7.4 μM) and the aglycone quercetin (IC50 = 4.5 μM) [1]. Its potency was nearly identical to myricetin 3-rhamnoside (IC50 = 3.0 μM), the most active compound in the series [1]. This establishes that the europetin glycoside is significantly more effective at scavenging DPPH radicals than the corresponding quercetin-based compounds under identical assay conditions.

DPPH Scavenging
Cross-study
Europetin 3-O-rhamnoside IC50 3.2 μM
Quercetin IC50 4.5 μM
Quercetin 3-rhamnoside IC50 7.4 μM
Reported radical-scavenging assay context; higher DPPH response than quercetin comparators
RP-HPLC-DPPH screening method
Antioxidant DPPH Flavonoid Glycosides

Superior Superoxide Scavenging vs. Quercetin

The superoxide radical-scavenging activity profile mirrored that of the DPPH assay. Europetin 3-O-rhamnoside (IC50 = 2.7 μM) was again highly potent, showing activity nearly equivalent to myricetin 3-rhamnoside (IC50 = 2.6 μM) and superior to both quercetin (IC50 = 4.3 μM) and quercetin 3-rhamnoside (IC50 = 5.3 μM) [1]. This demonstrates that the europetin glycoside is not only effective against the stable DPPH radical but also against biologically relevant superoxide anions, with a quantifiable advantage over several common flavonol comparators.

Superoxide Scavenging
Cross-study
Europetin 3-O-rhamnoside IC50 2.7 μM
Quercetin IC50 4.3 μM
Quercetin 3-rhamnoside IC50 5.3 μM
Supports superoxide pathway-response interpretation; higher potency than quercetin-based compounds
Superoxide radical assay
Antioxidant Superoxide Reactive Oxygen Species

Potent α-Glucosidase and α-Amylase Inhibition

Europetin 3-O-rhamnoside was identified as a potent inhibitor of key carbohydrate-hydrolyzing enzymes. It exhibited an IC50 of 1.9 μM against α-glucosidase and an IC50 of 2.3 μM against α-amylase [1]. These values place it among the most active compounds in the tested panel. For context, myrigalone G, a structurally related compound from the same source, showed significantly lower potency with IC50 values of 7 μM for α-glucosidase and 33 μM for α-amylase [1]. Phloretin, another comparator, was much less active with IC50 values of 20 μM and 31 μM, respectively [1]. This data confirms that within this chemical class, small structural variations lead to large differences in antidiabetic potential, with europetin 3-O-rhamnoside demonstrating a favorable profile.

Enzyme Inhibition
Reported
α-Glucosidase IC50 1.9 μM
α-Amylase IC50 2.3 μM
Supports carbohydrate hydrolase inhibition assay context; compare with myrigalone G (7 / 33 μM)
In vitro enzyme assays; data from Syzygium aqueum leaf extract study
Antidiabetic Enzyme Inhibition Diabetes

Weak Lipid Peroxidation Inhibition vs. Quercetin

While Europetin glycosides excel at radical scavenging, a critical differentiation emerges in lipid peroxidation assays. Europetin 3-O-rhamnoside showed relatively weak inhibition with an IC50 of 90.7 μM, which was comparable to myricetin 3-rhamnoside (IC50 = 88.5 μM) and substantially less potent than quercetin, an aglycone, which achieved an IC50 of 46.7 μM [1]. This represents a 1.9-fold loss in potency compared to quercetin, the benchmark antioxidant in this specific model [1]. This data is essential for proper experimental design, highlighting that Europetin's antioxidant activity is not universal and is significantly diminished in membrane-protective contexts.

Lipid Peroxidation
Cross-study
Europetin 3-O-rhamnoside IC50 90.7 μM
Quercetin IC50 46.7 μM
Reported lower membrane-protective response; quercetin may be more suitable for lipid peroxidation endpoints
Lipid peroxidation inhibition assay
Antioxidant Lipid Peroxidation Membrane Protection

Europetin: Optimal Use Cases


Negative Control in Antiplasmodial Research

Based on direct head-to-head data showing Europetin's complete inactivity against P. falciparum NF54 (IC50 > 50 μM), while co-occurring compounds myricetin and luteolin are highly active (IC50 = 5.9 and 3.4 μM), Europetin is an ideal negative control [1]. Researchers investigating the structural requirements for antiplasmodial activity should procure Europetin to confirm that observed effects are not due to a general flavonoid scaffold but are specific to the hydroxylation/methylation pattern.

High-Potency Standard for Radical Scavenging Assays

For studies focused on DPPH or superoxide radical scavenging, europetin 3-O-rhamnoside (IC50 = 3.2 and 2.7 μM, respectively) provides a significantly more potent alternative to the commonly used quercetin (IC50 = 4.5 and 4.3 μM) and its glycoside (IC50 = 7.4 and 5.3 μM) [1]. Its high potency and well-characterized performance in direct comparisons make it a superior positive control or test compound for evaluating new antioxidant candidates.

Antidiabetic Research: Postprandial Hyperglycemia

Europetin 3-O-rhamnoside's potent dual inhibition of α-glucosidase (IC50 = 1.9 μM) and α-amylase (IC50 = 2.3 μM) positions it as a key compound for antidiabetic studies [1]. Its activity far exceeds that of structural analogs like myrigalone G (IC50 = 7 and 33 μM) [1]. Researchers developing new inhibitors or studying carbohydrate digestion should procure this compound to leverage its quantifiably high potency in enzyme kinetics and cell-based models of glucose uptake.

Lipid Peroxidation Studies: Select Quercetin

Quantitative evidence clearly demonstrates that Europetin 3-O-rhamnoside is a relatively weak inhibitor of lipid peroxidation (IC50 = 90.7 μM) compared to the aglycone quercetin (IC50 = 46.7 μM) [1]. For any study investigating the protection of cellular membranes from oxidative damage, quercetin is the preferred and quantifiably more effective compound. This data-driven selection avoids the procurement of Europetin for an application where it has been shown to underperform.

Application
Selection Property
Validation Focus
Antiplasmodial structure-activity studies
Structure-activity review
In vitro P. falciparum assay response
Radical-scavenging assay studies
Radical-scavenging assay context
DPPH / superoxide endpoint comparison
Carbohydrate hydrolase inhibition studies
Enzyme inhibition assay context
α-glucosidase / α-amylase endpoint review
Membrane oxidative damage studies
Lipid peroxidation assay context
Membrane-protective endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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